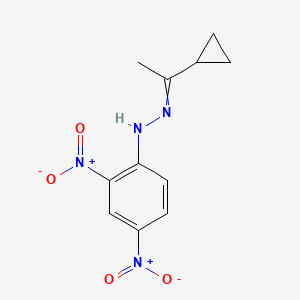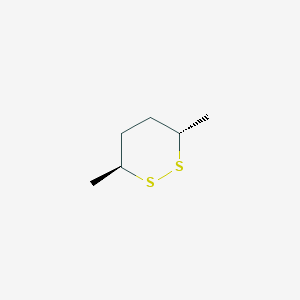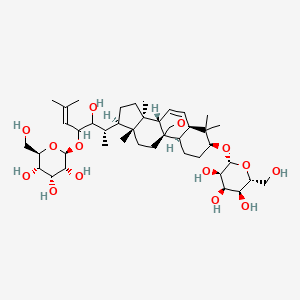
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both cyclopropyl and dinitrophenyl groups in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 1-cyclopropylethylidene hydrazine with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dinitrophenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted phenylhydrazines.
Applications De Recherche Scientifique
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine: Unique due to the presence of both cyclopropyl and dinitrophenyl groups.
1-(1-Cyclopropylethylidene)-2-(2,4-dichlorophenyl)hydrazine: Similar structure but with dichlorophenyl group.
1-(1-Cyclopropylethylidene)-2-(2,4-dimethylphenyl)hydrazine: Contains dimethylphenyl group instead of dinitrophenyl.
Propriétés
Numéro CAS |
790-13-6 |
|---|---|
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c1-7(8-2-3-8)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,8,13H,2-3H2,1H3 |
Clé InChI |
ZPMCRUWNTJSZDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)



![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)




